diethyl (aminomethyl)phosphonate

Organophosphorus Chemistry Structural Analysis Drug Discovery

Diethyl (aminomethyl)phosphonate (CAS 50917-72-1), a C5H14NO3P α-aminophosphonate diester (MW 167.14 g/mol) , is a commercially available research compound. Its structure integrates a diethyl phosphonate ester moiety with a primary aminomethyl group.

Molecular Formula C5H14NO3P
Molecular Weight 167.14 g/mol
CAS No. 50917-72-1
Cat. No. B1596678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl (aminomethyl)phosphonate
CAS50917-72-1
Molecular FormulaC5H14NO3P
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESCCOP(=O)(CN)OCC
InChIInChI=1S/C5H14NO3P/c1-3-8-10(7,5-6)9-4-2/h3-6H2,1-2H3
InChIKeyUIBCDEFKKLRXHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (aminomethyl)phosphonate (CAS 50917-72-1): Procurement-Grade Organophosphorus Building Block with Verified Physicochemical and Coordination Properties


Diethyl (aminomethyl)phosphonate (CAS 50917-72-1), a C5H14NO3P α-aminophosphonate diester (MW 167.14 g/mol) [1], is a commercially available research compound. Its structure integrates a diethyl phosphonate ester moiety with a primary aminomethyl group [1]. Characterized by a calculated density of 1.1±0.1 g/cm³ and a predicted boiling point of 228.2±23.0 °C , its XLogP3 of -0.6 [1] indicates a balanced hydrophilic-lipophilic profile suitable for diverse synthetic applications. Procurement of high-purity material (e.g., ≥97%) ensures reliable performance as a versatile intermediate in the synthesis of metal complexes [2], bioactive derivatives [3], and functional monomers [4].

Why Diethyl (aminomethyl)phosphonate (CAS 50917-72-1) Cannot Be Casually Substituted by Alternative Aminophosphonates


Direct substitution of diethyl (aminomethyl)phosphonate with close structural analogs, such as diethyl (2-aminoethyl)phosphonate (CAS 41468-36-4) [1] or dimethyl aminomethylphosphonate, is scientifically unsound without rigorous re-validation. Minor structural changes—like extending the carbon linker from one to two methylene units (MW increases from 167.14 to 181.17 g/mol) [1]—profoundly alter key molecular descriptors, including lipophilicity (XLogP), hydrogen bonding capacity, and metal coordination geometry [2]. These alterations directly impact downstream performance in critical applications, such as metal complex stability and solution-phase behavior [2], monomer copolymerization kinetics and hydrogel scaffold properties [3], and the biological activity of final compounds [4]. Consequently, procurement and experimental protocols relying on diethyl (aminomethyl)phosphonate must specifically source this CAS number to ensure reproducible results.

Quantitative Differentiation of Diethyl (aminomethyl)phosphonate (50917-72-1) Against Key Comparators


Structural Differentiation: Diethyl (aminomethyl)phosphonate vs. Diethyl (2-aminoethyl)phosphonate

The defining structural feature of diethyl (aminomethyl)phosphonate (CAS 50917-72-1) is its single methylene bridge (-CH2-) between the amine and phosphonate groups. This contrasts directly with diethyl (2-aminoethyl)phosphonate (CAS 41468-36-4), which contains a longer ethylene (-CH2CH2-) linker [1]. This difference results in a lower molecular weight (167.14 vs. 181.17 g/mol) and a shorter N-to-P distance, which critically impacts metal ion chelation and overall molecular geometry [2].

Organophosphorus Chemistry Structural Analysis Drug Discovery

Comparative Coordination Behavior: Monodentate N-Donor Ligand vs. S,O-Chelating Phosphonate Analogs

In studies with platinum(II), diethyl aminomethylphosphonate (amp) acts exclusively as a monodentate ligand through its amine nitrogen (N-amp) and does not form stable chelate complexes with the phosphonate oxygen [1]. This is in stark contrast to the structurally related diethyl [(methylsulfinyl)methyl]phosphonate (smp) ligand, which readily chelates via both sulfur and oxygen (S,O-chelation) to form a stable [PtCl2(S,O-smp)] complex [1]. This fundamental difference in coordination mode dictates the geometry and subsequent reactivity of the resulting metal complexes [1].

Inorganic Chemistry Coordination Chemistry Metallodrug Design

Performance Consistency in Biomaterial Synthesis: Monomer Reactivity and Scaffold Mineralization

When used as a monomer precursor for phosphonic acid-functionalized acrylamides, diethyl aminomethylphosphonate-derived polymers exhibit key properties for self-etching dental adhesives, including a mild pH, high hydrolytic stability, and a high rate of copolymerization with HEMA [1]. Critically, a comparative study evaluating the effect of alpha-substituents found that despite using aminophosphonates with varying alkyl chain lengths (including diethyl 2-aminobutan-2-ylphosphonate and diethyl 2-aminooctan-2-ylphosphonate), no appreciable effect of the number and size of substituents was observed on the final polymer properties [1].

Polymer Chemistry Biomaterials Dental Adhesives

Influence of Structural Modification on Biological Activity in α-Aminophosphonate Derivatives

Diethyl (aminomethyl)phosphonate serves as a fundamental scaffold in the synthesis of α-aminophosphonate derivatives with antiviral activity. While the parent compound itself has not been directly assayed as an antiviral, studies on a library of α-aminophosphonate-derived amides demonstrate that antiviral potency is highly sensitive to structural modifications [1]. For instance, three specific amide derivatives (6g, 6l, and 6n) exhibited EC50 values (54.8, 60.0, and 65.2 µg/mL, respectively) comparable to the commercial standard ningnanmycin (EC50 = 55.6 µg/mL) in a tobacco mosaic virus (TMV) bioassay [1].

Medicinal Chemistry Antiviral Agents Structure-Activity Relationship

Defined Application Scenarios for Diethyl (aminomethyl)phosphonate (50917-72-1) Based on Validated Evidence


As a Well-Defined N-Donor Ligand for Fundamental Inorganic Chemistry and Catalysis Research

Ideal for researchers designing transition metal complexes, specifically those requiring a monodentate amine-based ligand that does not chelate. Its unique coordination behavior with platinum(II) has been rigorously characterized [4]. This established, non-chelating property makes it a valuable tool for studying fundamental coordination chemistry, including ligand substitution kinetics, trans-effect, and light-induced isomerization phenomena, as demonstrated in platinum(II) chemistry [4].

As a Foundational Building Block for Phosphonic Acid-Functionalized Acrylamide Monomers

Proven as an effective and structurally simple precursor for synthesizing acrylamide monomers used in dental adhesives and mineralized hydrogel scaffolds [4]. The resulting polymers have been shown to possess suitable properties (pH, hydrolytic stability, copolymerization rate) and strong hydroxyapatite decalcification ability, which are critical for self-etching dental applications and bone tissue engineering [4].

As a Scaffold for the Synthesis of Bioactive α-Aminophosphonate Derivatives

Serves as a key synthetic intermediate for creating libraries of α-aminophosphonate analogs, a class known for its diverse biological activities. Its use has been specifically validated in the synthesis of novel antiviral agents, where derivatives have shown efficacy comparable to commercial products in plant virus models [4]. This highlights its utility in agrochemical discovery and medicinal chemistry programs targeting enzyme inhibition.

As a Versatile Reagent for Developing Novel Phosphonamides and Chiral Phosphonates

Its primary amine group makes it a reactive handle for creating more complex organophosphorus architectures. It has been successfully employed in the synthesis of novel phosphonamides [4] and as a starting material in asymmetric synthesis protocols, such as alkylation of chiral Schiff bases to yield optically active α-amino-α-alkyl phosphonates with high enantiomeric excess [5]. This makes it a strategic reagent for researchers in synthetic organic and organophosphorus chemistry.

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